molecular formula C15H23N3O3 B2988072 [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415562-48-8

[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

Cat. No. B2988072
CAS RN: 2415562-48-8
M. Wt: 293.367
InChI Key: JWDXIOOITSQWPY-UHFFFAOYSA-N
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Description

[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone, also known as MMMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMMP belongs to the class of piperidine-based compounds and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The mechanism of action of [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone is not fully understood. However, it is believed that [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone exerts its pharmacological effects by modulating the activity of various neurotransmitters in the brain. [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has been shown to interact with the gamma-aminobutyric acid (GABA) and glutamate receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has also been shown to reduce seizures in animal models of epilepsy. In addition, [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has also been shown to have a low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations of [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological effects.

Future Directions

There are several future directions for research on [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone. One area of research is to investigate its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential use in the treatment of epilepsy and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone, which will help in the design of experiments to investigate its pharmacological effects.

Synthesis Methods

The synthesis of [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone involves the reaction of 4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholine with piperidine-1-carboxaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity and yield of the product can be improved by using different purification techniques.

Scientific Research Applications

[4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activity. [4-[(2-Methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

[4-[(2-methyl-1,3-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-12-16-13(11-21-12)9-17-7-8-20-14(10-17)15(19)18-5-3-2-4-6-18/h11,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDXIOOITSQWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methyl-1,3-oxazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine

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